Ammonium hexafluorophosphate fluoride

Description

Contextualization of Ammonium (B1175870) Salts in Advanced Chemical Systems

Ammonium salts (NH₄⁺) are versatile components in numerous advanced chemical and materials science applications. Their utility extends far beyond simple ionic compounds. In the realm of materials synthesis, ammonium salts have been employed as synergistic additives in chemical vapor deposition (CVD) processes for growing two-dimensional transition metal dichalcogenides, such as MoS₂. researchgate.net

In electrochemical energy storage, ammonium salt materials are gaining attention as promising electrode materials due to their high theoretical capacity and the presence of abundant electroactive sites. bohrium.com They can be integrated into the structure of electrode materials, such as in ammonium vanadates, where the interlayer NH₄⁺ ions act as pillars to enhance structural stability. bohrium.com Furthermore, ammonium salts like ammonium fluoride (B91410) and ammonium hexafluorophosphate (B91526) are used as electrolyte additives to stabilize metal anodes in batteries. mdpi.comresearchgate.netucl.ac.uk For instance, ammonium fluoride has been shown to modify the interphase chemistry in aqueous zinc-ion batteries, boosting the reversibility of the zinc anode. researchgate.netucl.ac.uk Other applications include their use as phase-transfer catalysts and in industrial processes like oil well acidification. youtube.comsolvay.com

Overview of Hexafluorophosphate Anions in Ionic Compounds

The hexafluorophosphate anion, [PF₆]⁻, is an octahedral species that is isoelectronic with sulfur hexafluoride (SF₆). wikipedia.org A defining characteristic of the [PF₆]⁻ anion is its nature as a weakly coordinating, or non-coordinating, anion. wikipedia.orgalchetron.com This property is highly consequential; because the anion interacts only weakly with cations, it imparts significant thermal stability to its salts, a feature that is particularly valuable in the formulation of ionic liquids. alchetron.commdpi.com

The non-coordinating nature of [PF₆]⁻ also makes it a preferred counterion for highly reactive cationic metal complexes in organometallic and inorganic synthesis. wikipedia.org One of the most significant commercial applications of this anion is in the form of lithium hexafluorophosphate (LiPF₆), a critical electrolyte component in commercial lithium-ion batteries. wikipedia.orgalchetron.com This application leverages the high solubility of hexafluorophosphate salts in organic solvents and their electrochemical stability, specifically their resistance to reduction by alkali metal cathodes. wikipedia.orgalchetron.com

Role of Fluoride Ligands in Multi-Anion Chemical Entities

The fluoride ion (F⁻) is the simplest inorganic anion of fluorine and a fundamental building block in a vast array of compounds. asna.com.sa In complex chemical systems, fluoride frequently acts as a ligand, binding to a central metal atom. Its small size and high electronegativity allow it to form strong bonds and influence the geometry of coordination polyhedra. Research has shown that fluoride ligands can displace other coordinated molecules, such as water, from a metal's inner coordination sphere to form ternary complexes. rsc.orgresearchgate.net

The study of mixed-ligand fluoride complexes, where fluoride coexists with other ligands around a central atom, has revealed a rich structural chemistry. researchgate.net These arrangements can lead to the formation of complex polymeric structures, including chains, layers, and three-dimensional frameworks. researchgate.net In some unusual cases, fluoride has been observed to form anion-anion complexes, acting as a bridge between two separate anionic metal complexes. rsc.orgresearchgate.net This ability to participate in diverse and complex bonding arrangements underscores the critical role of fluoride ligands in designing multi-anion chemical entities with novel structures and properties.

Historical Trajectory and Emerging Significance of Complex Ammonium Fluoride/Hexafluorophosphate Species in Research

Ammonium hexafluorophosphate (NH₄PF₆) has long been recognized as an important inorganic fluoride salt, serving as a key precursor for the preparation of other hexafluorophosphate salts. wikipedia.orggoogle.com Its synthesis can be achieved through methods such as the reaction between phosphorus pentachloride and ammonium fluoride. wikipedia.org

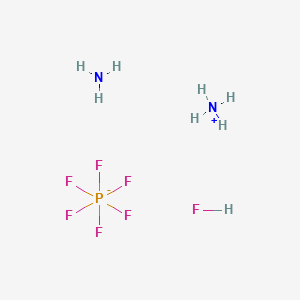

The specific entity "Ammonium hexafluorophosphate fluoride" is identified in chemical databases as a complex mixture or salt. aksci.comnih.gov PubChem, for instance, lists it under CAS number 23319-39-3 as a compound composed of azanium (ammonium, NH₄⁺), azane (B13388619) (ammonia, NH₃), hexafluorophosphate ([PF₆]⁻), and hydrofluoride (HF). nih.gov This composition defines it as a multi-anion species, distinct from simple ammonium hexafluorophosphate.

Emerging research highlights the growing significance of using ammonium salts containing both fluoride and hexafluorophosphate moieties, often as functional additives. In lithium metal batteries, ammonium hexafluorophosphate (NH₄PF₆) has been investigated as an electrolyte additive. mdpi.com It has been shown to modify the native solid electrolyte interphase (SEI) on the lithium anode through a direct chemical reaction, which can improve the lithium deposition and stripping process. mdpi.com This demonstrates a modern research trajectory where complex ammonium fluoride/hexafluorophosphate species are intentionally used to engineer and control the complex interfacial chemistry that governs the performance of advanced energy storage devices.

Detailed Research Findings

The properties of this compound are documented across various chemical data sources.

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 12411-10-8; 23319-39-3 | aksci.comnih.gov |

| Molecular Formula | F₇H₈N₂P or F₆P·HF·NH₃·H₄N | aksci.comnih.gov |

| Molecular Weight | 200.037 g/mol | aksci.comnih.gov |

| Purity | 98% | aksci.com |

| Chemical Stability | Stable under recommended temperatures and pressures. | aksci.com |

| Incompatible Materials | Strong oxidizing agents. | aksci.com |

| Hazardous Decomposition | Hydrogen fluoride, Phosphorus oxides, Nitrogen oxides. | aksci.com |

Interactive Data Table: Research on Ammonium-Based Additives in Battery Electrolytes

| Research Focus | Electrolyte System | Additive | Key Finding | Reference |

| Li Metal Anode Stabilization | Carbonate-based | Ammonium hexafluorophosphate (NH₄PF₆) | Determines good lithium deposition/stripping performance via chemical modification of the SEI. | mdpi.com |

| Zn Metal Anode Stabilization | 1 M ZnSO₄ (aqueous) | Ammonium fluoride (NH₄F) | Forms a protective ZnF₂-rich interphase, inhibiting side reactions and dendrite growth for enhanced performance. | researchgate.netucl.ac.uk |

Structure

2D Structure

Properties

IUPAC Name |

azanium;azane;hexafluorophosphate;hydrofluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6P.FH.2H3N/c1-7(2,3,4,5)6;;;/h;1H;2*1H3/q-1;;;/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIAZSWADWPHPB-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].N.F.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F7H8N2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.040 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Controlled Synthesis of Crystalline Ammonium (B1175870) Hexafluorophosphate (B91526)

The formation of crystalline NH₄PF₆ is paramount for its stability and performance in subsequent applications. Control over crystallography is achieved through careful selection of the synthetic pathway.

Solvent-mediated methods are widely employed for the synthesis of ammonium hexafluorophosphate, as they allow for purification and control over crystal growth. These techniques often involve precipitation or ion exchange reactions in aqueous or organic solvents.

One common approach is the ion exchange reaction. vt.edu In this method, a water-soluble ammonium salt is reacted with a water-soluble hexafluorophosphate salt, such as sodium or potassium hexafluorophosphate. google.com The lower solubility of ammonium hexafluorophosphate in the reaction medium compared to the byproduct salts drives the reaction, causing NH₄PF₆ to precipitate or crystallize out of the solution. google.com The resulting product can then be isolated via filtration. google.com The general procedure involves dissolving an ammonium compound (e.g., ammonium chloride) in water and adding an equimolar or excess amount of a soluble hexafluorophosphate salt. google.com

Methanol (B129727) is also frequently used as a solvent or co-solvent in these syntheses. taylorandfrancis.com For instance, a solution of an ammonium compound can be treated with ammonium hexafluorophosphate in methanol to facilitate the formation of cationic complexes, with NH₄PF₆ acting as a counter-ion source. taylorandfrancis.com The choice of solvent is critical; NH₄PF₆ is very soluble in acetone, methanol, and ethanol, which can be leveraged for purification by recrystallization. guidechem.comsigmaaldrich.com

A patented method details a process where a primary reaction mixture is treated with methanol, followed by the addition of ammonia (B1221849) water to induce the formation of a third-stage reaction liquid from which the product is eventually crystallized. google.com

Hydrothermal and solvothermal syntheses involve carrying out reactions in water or organic solvents, respectively, under elevated temperatures and pressures in a sealed vessel, such as an autoclave. While widely used for complex inorganic structures like metal-organic frameworks or specific crystalline oxides, their application for the direct synthesis of simple salts like ammonium hexafluorophosphate is less commonly documented.

However, the principles of these methods are relevant. Hydrothermal synthesis has been successfully used to prepare other phosphate (B84403) compounds, such as dittmarite-group NH₄(Co₁₋ₓMnₓ)PO₄·H₂O particles. nih.gov In such processes, aqueous solutions of precursors are heated in an autoclave, allowing for the formation of highly crystalline products. nih.gov Similarly, solvothermal synthesis has been employed to create complex phosphate hydrates, like NH₄[CoGa₂P₃O₁₂(H₂O)₂], demonstrating the utility of non-aqueous solvents under high temperatures to control structure. rsc.org These techniques offer potential pathways to produce NH₄PF₆ with controlled morphology, such as nanoparticles or nanoplates, which has been achieved for other materials like LiFePO₄. rsc.org

Solid-state reactions provide a direct and often solvent-free route to ammonium hexafluorophosphate. A prominent method involves the reaction of solid phosphorus pentachloride (PCl₅) with an excess of dried ammonium fluoride (B91410) (NH₄F). wikipedia.org The reaction is typically performed by heating the mixture to produce ammonium hexafluorophosphate and ammonium chloride as a byproduct. wikipedia.org

Mechanochemical synthesis, a subset of solid-state reactions that uses mechanical energy (e.g., from ball milling) to induce chemical transformations, offers a safer alternative to methods requiring hazardous solvents like hydrofluoric acid. researchgate.net This technique has been successfully applied to synthesize other complex fluorides like ammonium hexafluorogallate ((NH₄)₃GaF₆) by grinding ammonium fluoride with gallium fluoride trihydrate at room temperature. researchgate.net This suggests the viability of mechanochemical routes for NH₄PF₆ synthesis from appropriate solid precursors.

In Depth Spectroscopic Investigations of Bonding and Electronic Structure

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of molecules and crystal lattices. acs.orgresearchgate.net These methods are exquisitely sensitive to the local symmetry and bonding environment of the vibrating species. For ammonium (B1175870) hexafluorophosphate (B91526) fluoride (B91410), the vibrational spectrum is a composite of the internal modes of the polyatomic NH₄⁺ and PF₆⁻ ions, and the lattice modes involving all three ionic species.

Assignment of Normal Modes for NH₄⁺, PF₆⁻, and F⁻ Species

The vibrational modes of a molecule are the fundamental patterns of atomic motion. The number and spectroscopic activity (i.e., whether a mode is IR and/or Raman active) are determined by the molecule's symmetry.

The ammonium ion (NH₄⁺) , with tetrahedral (Td) symmetry, possesses four fundamental vibrational modes. These are the symmetric stretch (ν₁), the doubly degenerate symmetric bend (ν₂), the triply degenerate asymmetric stretch (ν₃), and the triply degenerate asymmetric bend (ν₄). ias.ac.in In a crystal lattice, the site symmetry of the ion may be lower than Td, which can lead to the splitting of degenerate modes and the activation of modes that are otherwise silent in the IR or Raman spectrum. cdnsciencepub.comresearchgate.net The N-H stretching and bending frequencies are also sensitive to hydrogen bonding interactions with surrounding anions. acs.orgresearchgate.net

The hexafluorophosphate ion (PF₆⁻) is an octahedral (Oh) species and has six normal modes of vibration. These include the symmetric P-F stretch (ν₁), the doubly degenerate asymmetric P-F stretch (ν₂), the triply degenerate asymmetric P-F stretch (ν₃), a triply degenerate bending mode (ν₄), another triply degenerate bending mode (ν₅), and an inactive bending mode (ν₆). Due to the high symmetry, only a few of these modes are typically observed in the vibrational spectra. acs.orgresearchgate.net

The fluoride ion (F⁻) , being monatomic, has no internal vibrational modes. However, it participates in the lattice vibrations of the crystal.

Below is a table summarizing the expected vibrational modes for the individual ions. The exact frequencies in ammonium hexafluorophosphate fluoride will be influenced by the specific crystal structure and interionic forces.

| Ion | Mode | Description | Symmetry | Activity | Typical Wavenumber (cm⁻¹) |

| NH₄⁺ | ν₁ | Symmetric Stretch | A₁ | Raman | ~3040 |

| ν₂ | Symmetric Bend | E | Raman | ~1680 | |

| ν₃ | Asymmetric Stretch | F₂ | IR, Raman | ~3145 | |

| ν₄ | Asymmetric Bend | F₂ | IR, Raman | ~1400 | |

| PF₆⁻ | ν₁ | Symmetric Stretch | A₁g | Raman | ~740 |

| ν₂ | Asymmetric Stretch | Eg | Raman | ~570 | |

| ν₃ | Asymmetric Stretch | F₁u | IR | ~840 | |

| ν₄ | Bending Mode | F₁u | IR | ~560 | |

| ν₅ | Bending Mode | F₂g | Raman | ~470 | |

| ν₆ | Bending Mode | F₂u | Inactive | ~350 |

Analysis of Interionic Vibrations and Lattice Dynamics

Beyond the internal vibrations of the polyatomic ions, the collective motions of the ions within the crystal lattice give rise to a set of low-frequency modes, often termed external or lattice modes. neutron-sciences.orgspcmc.ac.inlibretexts.org These vibrations can be categorized into acoustic and optical branches. alllabexperiments.com Acoustic modes correspond to in-phase movements of the ions in the unit cell, akin to sound waves. Optical modes, on the other hand, involve out-of-phase movements of adjacent ions and can be excited by infrared radiation if they induce a change in the dipole moment of the unit cell.

Temperature-Dependent Spectroscopic Behavior

The vibrational spectra of ionic solids are often sensitive to temperature changes. e3s-conferences.org Lowering the temperature generally leads to a sharpening of the spectral bands due to reduced thermal motion and a decrease in the population of higher vibrational energy levels. This can result in better resolution of closely spaced peaks and the observation of subtle spectral features. acs.org

For this compound, temperature variations can induce phase transitions, which would manifest as abrupt changes in the vibrational spectra. mdpi.com For instance, a change in the crystal structure could alter the site symmetry of the ions, leading to the splitting or coalescence of vibrational bands. Furthermore, the dynamics of the NH₄⁺ ion, such as the transition from a freely rotating state at higher temperatures to a librating or fixed state at lower temperatures, would significantly affect the width and position of its vibrational bands. mdpi.com The strength of hydrogen bonds between NH₄⁺ and the fluoride and hexafluorophosphate anions is also temperature-dependent, which would be reflected in shifts of the N-H stretching and bending modes. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. nih.gov By studying the resonant frequencies of nuclei in a strong magnetic field, detailed information about atomic-level structure, bonding, and dynamics can be obtained. For this compound, the nuclei ¹H, ¹⁹F, and ³¹P are all NMR-active and provide complementary insights.

¹H, ¹⁹F, and ³¹P Solid-State NMR for Local Environments

In the solid state, the NMR spectra are influenced by several interactions, including the chemical shift, dipolar couplings, and, for nuclei with spin > 1/2, quadrupolar interactions. Magic-angle spinning (MAS) is a technique used to average out anisotropic interactions and obtain high-resolution spectra. neutron-sciences.org

¹H Solid-State NMR: The ¹H NMR spectrum will primarily provide information about the ammonium (NH₄⁺) cations. acs.orgub.edu The chemical shift of the protons is sensitive to their local electronic environment, including the nature and strength of hydrogen bonding to the F⁻ and PF₆⁻ anions. nih.gov The presence of multiple, crystallographically distinct NH₄⁺ sites would result in multiple resonances in the ¹H MAS NMR spectrum.

¹⁹F Solid-State NMR: The ¹⁹F nucleus is highly sensitive, making ¹⁹F NMR a valuable probe. dtic.mil In this compound, two distinct fluorine environments are expected: the fluorine atoms in the PF₆⁻ anion and the isolated F⁻ anion. The ¹⁹F NMR spectrum should, therefore, exhibit at least two main resonances. The signal for the PF₆⁻ ion will be a doublet due to coupling with the ³¹P nucleus. The chemical shift of the F⁻ anion will be highly dependent on its coordination environment and the proximity of the NH₄⁺ cations.

³¹P Solid-State NMR: The ³¹P NMR spectrum provides a direct probe of the hexafluorophosphate (PF₆⁻) anion. oxinst.comspectrabase.comresearchgate.net In a symmetric octahedral environment, a single ³¹P resonance is expected. This resonance will be split into a septet due to scalar coupling with the six equivalent ¹⁹F nuclei. oxinst.com Any distortion of the PF₆⁻ octahedron in the crystal lattice could lead to a broadening or more complex splitting pattern of this signal.

The following table presents anticipated solid-state NMR characteristics for the compound.

| Nucleus | Species | Expected Signal(s) | Information Gained |

| ¹H | NH₄⁺ | One or more resonances, depending on the number of crystallographically distinct sites. | Local environment of ammonium ions, hydrogen bonding interactions. |

| ¹⁹F | PF₆⁻ and F⁻ | A doublet for PF₆⁻ and a separate resonance for F⁻. | Distinguishes between the two types of fluoride ions, local coordination. |

| ³¹P | PF₆⁻ | A septet, potentially broadened or further split by lattice effects. | Symmetry and integrity of the hexafluorophosphate anion. |

Dynamic NMR for Ionic Reorientation and Exchange Processes

Dynamic NMR techniques are employed to study molecular and ionic motions that occur on a timescale comparable to the NMR experiment. rsc.orgrsc.orgacs.org These methods, which include variable-temperature NMR and two-dimensional exchange spectroscopy (2D EXSY), can provide quantitative information about the rates and activation energies of dynamic processes. nih.gov

In this compound, several dynamic processes could be investigated:

NH₄⁺ Reorientation: The ammonium ion can undergo isotropic or anisotropic reorientation within the crystal lattice. mdpi.com At low temperatures, this motion is typically slow on the NMR timescale, resulting in a broad ¹H NMR signal. As the temperature increases, the reorientation becomes faster, leading to a narrowing of the NMR line. By analyzing the line shape as a function of temperature, the activation energy for this reorientation can be determined.

PF₆⁻ Reorientation: Similar to the ammonium ion, the octahedral PF₆⁻ anion can also reorient in the solid state. This motion would affect both the ¹⁹F and ³¹P NMR spectra. Variable-temperature studies can reveal the onset and rate of this reorientation.

Ionic Exchange: It is conceivable that exchange processes could occur between the fluoride (F⁻) and hexafluorophosphate (PF₆⁻) ions, particularly at elevated temperatures. 2D EXSY NMR would be the ideal technique to probe such an exchange. The appearance of cross-peaks between the ¹⁹F signals of the F⁻ and PF₆⁻ ions would be direct evidence of such a dynamic process and would allow for the quantification of the exchange rate.

These dynamic NMR studies are crucial for building a complete picture of the behavior of this compound, linking its static structure to its dynamic properties. worldscientific.com

X-ray Photoelectron Spectroscopy (XPS) for Elemental Oxidation States and Bonding Environments

X-ray Photoelectron Spectroscopy is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For ammonium hexafluorophosphate, XPS provides critical data on the oxidation states and bonding environments of nitrogen, phosphorus, and fluorine.

High-resolution XPS spectra of ammonium hexafluorophosphate distinctly resolve the core level signals for the constituent elements. The binding energies are indicative of the chemical environment of the atoms. The ammonium cation (NH₄⁺) and the hexafluorophosphate anion (PF₆⁻) give rise to characteristic peaks.

The N 1s spectrum for the ammonium cation typically shows a major peak at a binding energy consistent with a positively charged nitrogen atom. Research has identified the N 1s peak for the NH₄⁺ species in the range of 401.4 ± 0.2 eV to 401.9 eV. libretexts.orgwikipedia.org This is at a higher binding energy compared to neutral amine or ammonia (B1221849) species, which are typically found around 400.0 eV, due to the positive charge on the ammonium ion. libretexts.orgwikipedia.org

The P 2p spectrum for the hexafluorophosphate anion is characterized by a peak at a high binding energy, reflecting the electron-withdrawing environment created by the six fluorine atoms. Reported binding energies for the P 2p core level in the PF₆⁻ anion are generally found in the range of 135.2 eV to 136.7 eV. northwestern.edu Some studies have resolved the spin-orbit splitting of the P 2p peak into P 2p₁/₂ and P 2p₃/₂ components, with binding energies around 135.47 eV and 134.61 eV, respectively. northwestern.edu

The F 1s spectrum from the PF₆⁻ anion typically exhibits a single, intense peak, although some studies have reported multiple components which may be attributed to surface effects or slight variations in the chemical environment. The binding energy for the F 1s peak is consistently reported in the range of 684.5 eV to 687.7 eV. northwestern.edu The high binding energy is characteristic of fluorine bonded to a phosphorus atom in a high oxidation state.

The following table summarizes the typical binding energy ranges for the core levels of each element in ammonium hexafluorophosphate as determined by XPS.

| Element | Core Level | Typical Binding Energy (eV) | Ionic Species |

|---|---|---|---|

| Nitrogen | N 1s | 401.4 - 401.9 | NH₄⁺ |

| Phosphorus | P 2p | 134.6 - 136.7 | PF₆⁻ |

| Fluorine | F 1s | 684.5 - 687.7 | PF₆⁻ |

These XPS data confirm the ionic nature of ammonium hexafluorophosphate, with distinct and well-separated binding energies for the cationic ammonium and anionic hexafluorophosphate moieties.

UV-Vis Spectroscopy for Electronic Transitions and Band Gap Characterization

UV-Vis spectroscopy is a technique used to study the electronic transitions in a material by measuring its absorption of ultraviolet and visible light. This analysis can provide information about the electronic structure and the optical band gap of a compound.

Ammonium hexafluorophosphate is a white, crystalline solid, which indicates that it does not absorb significantly in the visible region of the electromagnetic spectrum. Its constituent ions, the ammonium cation (NH₄⁺) and the hexafluorophosphate anion (PF₆⁻), are both colorless. The electronic transitions for these ions are expected to occur in the deep ultraviolet region, at high energies.

Detailed research findings from UV-Vis spectroscopy specifically characterizing the electronic transitions and determining the optical band gap of solid ammonium hexafluorophosphate are not widely available in published literature. However, based on its physical properties and the nature of its ionic components, a large band gap would be expected, consistent with its transparency in the visible range and its character as an electrical insulator. The absence of color suggests that any electronic absorption bands are located at wavelengths shorter than 400 nm.

| Spectroscopic Property | Finding |

|---|---|

| Electronic Transitions | Expected to occur in the deep UV region; specific data for the solid state is not readily available. |

| Band Gap | Expected to be large, consistent with a white, insulating material; specific experimental value is not well-documented. |

Further research would be necessary to fully elucidate the electronic absorption properties and accurately determine the band gap of ammonium hexafluorophosphate.

Reaction Chemistry and Mechanistic Elucidation

Catalytic Activity and Mechanism in Fluorination Reactions

While specific studies on "Ammonium hexafluorophosphate (B91526) fluoride" as a catalyst are absent, the roles of its components in fluorination are well-established.

Role of Fluoride (B91410) Anion as a Nucleophile

The fluoride anion (F⁻) is a key nucleophile in a wide range of fluorination reactions. sigmaaldrich.com In a hypothetical scenario where "Ammonium hexafluorophosphate fluoride" serves as a fluorine source, the fluoride ion would be the primary active species. Nucleophilic fluorination involves the displacement of a leaving group on a substrate by the fluoride ion. The efficacy of this process is highly dependent on the reaction conditions, including the solvent and the nature of the cation, which in this case would be the ammonium (B1175870) ion. wikipedia.org

In Situ Spectroscopic Monitoring of Reaction Intermediates

Modern analytical techniques such as in situ NMR and infrared spectroscopy are crucial for monitoring the transient species that form during a chemical reaction. For fluorination reactions, ¹⁹F NMR spectroscopy is particularly powerful for observing the consumption of the fluoride source and the formation of the fluorinated product. nih.gov While no specific spectroscopic studies on reactions involving "this compound" have been found, such techniques would be essential to elucidate its potential reactivity and the role of each component ion.

Role as a Reagent in the Synthesis of Other Hexafluorophosphate Salts

Ammonium hexafluorophosphate (NH₄PF₆) is a well-known precursor for the synthesis of other hexafluorophosphate salts. guidechem.comwikipedia.org This is typically achieved through a salt metathesis reaction, where the ammonium cation is exchanged for another cation (e.g., an alkali metal or an organic cation).

For example: MCl + NH₄PF₆ → MPF₆ + NH₄Cl

In the context of "this compound," its utility as a reagent for this purpose would depend on its purity and the potential interference of the additional fluoride ion. The presence of fluoride could potentially lead to the formation of mixed halide or fluorosilicate species if the reaction is not carefully controlled. nih.gov

Interactions and Reactivity with Transition Metal Complexes

The hexafluorophosphate anion is frequently used in coordination chemistry to isolate cationic transition metal complexes. Its non-coordinating nature helps to stabilize the complex without directly participating in the metal's coordination sphere.

Synthesis of Novel Ruthenium and Palladium Complexes utilizing this compound

While there is no specific literature on the use of "this compound" for synthesizing ruthenium or palladium complexes, one can surmise its potential role based on the general chemistry of its components. The hexafluorophosphate anion would act as the counterion for cationic Ru or Pd complexes. The additional fluoride anion could, under certain conditions, act as a ligand, potentially leading to the formation of fluoride-containing metal complexes. The reactivity of fluoride with palladium complexes, for instance, has been a subject of research, with fluoride influencing the redox behavior of the metal center. nih.govnih.gov

Ligand Exchange Reactions and Coordination Chemistry

Currently, there is a notable absence of published scientific literature detailing the ligand exchange reactions and coordination chemistry of this compound. The specific interactions of the hexafluorophosphate ([PF6]⁻) and fluoride (F⁻) anions associated with the ammonium cations in this compound with other ligands, or its behavior as a ligand in coordination complexes, have not been documented in available research.

Thermal Decomposition Pathways and Products Analysis

The thermal stability and decomposition of this compound are not extensively characterized in scientific studies. While a specific decomposition temperature is not available, it is noted to be stable under recommended storage and handling temperatures and pressures. aksci.com Irritating and highly toxic gases may be generated during thermal decomposition or combustion. aksci.com

Kinetics of Decomposition Processes

Detailed kinetic studies on the decomposition of this compound are not present in the available scientific literature. Therefore, information regarding the rate of decomposition, reaction order, and activation energy is currently unknown.

Identification of Gaseous and Solid Decomposition Products

In the event of thermal decomposition, the hazardous products that are formed have been identified. The anticipated gaseous and solid products resulting from the breakdown of this compound are listed in the table below. aksci.com

| Decomposition Product | Chemical Formula |

| Hydrogen fluoride | HF |

| Phosphorus oxides | PxOy |

| Nitrogen oxides | NOx |

Table 1: Identified Hazardous Decomposition Products of this compound. aksci.com

Solvatochromic Studies in Various Solvents

There are no available solvatochromic studies for this compound in the scientific literature. Research on how the polarity of different solvents affects the compound's absorption or emission spectra has not been reported.

Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a material, governed by the interactions of its electrons and atomic nuclei. These methods can elucidate molecular geometry, bond strengths, and electronic charge distributions.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the ground-state properties of molecules and periodic systems like crystals.

For the hexafluorophosphate (B91526) (PF₆⁻) anion, a key component of the title compound, DFT calculations have been instrumental in understanding its stability and reactivity. acs.orgresearchgate.net Studies on the decomposition of lithium hexafluorophosphate (LiPF₆), a related and commercially important salt, reveal that the process often begins with the formation of phosphorus pentafluoride (PF₅). acs.orglbl.gov DFT calculations show that the elimination of LiF from LiPF₆ to form PF₅ is an endergonic process with a Gibbs free energy change (ΔG) of 1.04 eV. acs.org

Further reactions of the highly reactive PF₅ intermediate have also been mapped out using DFT. For instance, its reaction with lithium carbonate (Li₂CO₃), a common component in the solid electrolyte interphase (SEI) of lithium-ion batteries, is shown to be vigorous. The initial step has a low activation barrier (ΔG‡) of just 0.04 eV, leading to the formation of products like lithium fluoride (B91410) (LiF), carbon dioxide (CO₂), and phosphoryl trifluoride (POF₃). acs.orgresearchgate.net These computational findings provide crucial insights into the chemical stability of the PF₆⁻ anion in different environments.

DFT is also used to study the interaction between the constituent ions. Calculations on the interaction of the Li⁺ cation and PF₆⁻ anion with various non-aqueous electrolyte solvents, such as ethylene (B1197577) carbonate (EC), show that EC coordinates most strongly with the ions. researchgate.net This type of analysis is crucial for understanding solvation and transport properties in liquid phases. While specific DFT studies on the complete "Ammonium hexafluorophosphate fluoride" crystal are not prominent in the literature, the principles derived from studies on its components (NH₄⁺ and PF₆⁻) and analogues (LiPF₆) are directly applicable. researchgate.netresearchgate.net

Table 1: Calculated Gibbs Free Energy (ΔG) for LiPF₆ Decomposition Reactions via DFT

| Reaction Step | Reactants | Products | ΔG‡ (Activation) | ΔG (Reaction) |

| PF₅ Formation | LiPF₆ | LiF + PF₅ | No transition state | 1.04 eV |

| Initial Adduct | PF₅ + Li₂CO₃ | M₅ (Adduct) | 0.04 eV | - |

| Dissociation | M₆ (Adduct) | LiF + CO₂ + LiPOF₄ | 0.19 eV | - |

| POF₃ Formation | LiPOF₄ | LiF + POF₃ | 0.63 eV | 0.28 eV |

| Data sourced from studies on LiPF₆ decomposition, providing insight into the reactivity of the PF₆⁻ anion. acs.org |

Ab initio methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. High-level composite methods like the Gaussian-4 (G4) theory provide highly accurate thermochemical data.

These methods have been successfully applied to determine the formation enthalpies of the constituent ions of ionic liquids. researchgate.net For instance, the G4 method has been identified as highly appropriate for describing the thermodynamic quantities of cations and anions found in these systems. researchgate.netdntb.gov.ua Such calculations are vital for predicting the stability and energetic landscape of new compounds. By applying the isodesmic reaction approach, where the number and types of bonds are conserved on both sides of a hypothetical reaction, the reliability of the computed data is significantly improved. researchgate.net

For spectroscopic predictions, computational methods can predict vibrational frequencies, which can then be compared with experimental data from techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy. researchgate.net For example, the pyrolysis products of NH₄PF₆ have been identified computationally as ammonia (B1221849) (NH₃), hydrogen fluoride (HF), and phosphorus pentafluoride (PF₅). researchgate.net These predictions are essential for interpreting experimental spectra and understanding decomposition mechanisms.

Table 2: Predicted Pyrolysis Products of NH₄PF₆

| Compound | Predicted Gaseous Products | Computational Context |

| Ammonium (B1175870) hexafluorophosphate (NH₄PF₆) | NH₃, HF, PF₅ | Interpretation of experimental data and understanding of thermal decomposition pathways. researchgate.net |

Molecular Dynamics Simulations of Ionic Mobility and Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of material behavior. nsf.gov This technique is invaluable for studying the properties of condensed phases, such as ionic liquids and electrolytes, where ionic mobility and intermolecular interactions are key. nsf.govacs.org

For systems containing ammonium (NH₄⁺) and hexafluorophosphate (PF₆⁻) ions, MD simulations can predict crucial physical properties like density, viscosity, self-diffusivity, and ionic conductivity. nsf.govacs.org These simulations rely on force fields, which are sets of parameters and equations that describe the potential energy of the system. acs.org The OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) is one such force field commonly used for organic and ionic liquids. scispace.com

Studies on phosphonium- and ammonium-based protic ionic liquids use MD to investigate the influence of chemical structure on physical properties. scispace.comrsc.org By calculating radial distribution functions (RDFs), researchers can probe the local arrangement of ions, revealing, for example, the probability of finding an anion at a certain distance from a cation. nsf.govrsc.org These analyses show that hydrogen bonding plays a significant role in the structure and dynamics of these liquids. scispace.com For instance, RDFs for N–H···O and P–H···O interactions can quantify the strength and nature of these bonds. scispace.com Such insights are critical for designing electrolytes with tailored properties, such as high ionic conductivity, which depends on efficient ion transport.

Table 3: Properties Studied by Molecular Dynamics (MD) Simulations for Ammonium/Phosphonium-based Ionic Liquids

| Property | Significance | Simulation Output |

| Density | Validates the force field against experimental data. | System volume at equilibrium. |

| Viscosity | Relates to fluid flow and ionic mobility. | Calculated from stress-strain or Green-Kubo relations. |

| Self-diffusivity | Measures the mobility of individual ions. | Mean squared displacement of ions over time. |

| Ionic Conductivity | Key performance metric for electrolytes. | Calculated from ion trajectories and charges. |

| Radial Distribution Function (RDF) | Describes local liquid structure and ion pairing. | Probability distribution of inter-ionic distances. nsf.govrsc.org |

Prediction of Reactivity and Reaction Pathways

Computational chemistry is a powerful tool for predicting how a compound might react, identifying likely reaction products, and calculating the energy barriers that control reaction rates. This is particularly useful for understanding the degradation and stability of materials.

The reactivity of the hexafluorophosphate (PF₆⁻) anion is a prime example. While often considered a stable, non-coordinating anion, it is susceptible to hydrolysis and thermal decomposition. wikipedia.org Theoretical studies using DFT have shown that the decomposition of LiPF₆ can be initiated by the formation of PF₅. acs.orglbl.gov This highly electrophilic species can then react with trace amounts of water to produce POF₃ and hydrogen fluoride (HF). acs.orglbl.gov

Computational studies have provided detailed elementary reaction mechanisms that were previously elusive. For example, it has been shown that PF₅ can react rapidly with lithium carbonate (Li₂CO₃) without the need for water, a mechanism that is entirely chemical and does not require electrochemical potentials. researchgate.net This reaction pathway is crucial in the context of lithium-ion batteries, where Li₂CO₃ is a known component of the SEI. acs.orglbl.gov The calculations indicate that POF₃ can preferentially react with highly charged oxygens, suggesting a way to control reactivity by altering the chemical composition of the surrounding environment. researchgate.netresearchgate.net

These findings suggest that the stability of a compound like this compound would be highly sensitive to its environment, particularly the presence of water, Lewis bases, and elevated temperatures. lbl.govscbt.com The presence of the ammonium cation could also influence reactivity, potentially participating in proton transfer reactions.

Lattice Dynamics and Phonon Dispersion Calculations

Lattice dynamics studies the vibrations of atoms in a crystal lattice. These vibrations are quantized as phonons. The relationship between a phonon's frequency and its wave vector is described by the phonon dispersion curve.

Calculating these curves is essential for determining a crystal's dynamic stability; if any phonon frequencies are imaginary (typically shown as negative on a plot), the structure is dynamically unstable. youtube.com These calculations also provide access to important thermodynamic properties like heat capacity and entropy. itp.ac.cn

Methods like Density Functional Perturbation Theory (DFPT) are commonly used to compute phonon frequencies from first principles. paperpublications.org For systems with many atoms in the unit cell, there are numerous phonon modes. For example, a system with 12 atoms in its ternary alloy structure would have 36 distinct vibrational modes. paperpublications.org

While specific phonon dispersion data for "this compound" is not available, studies on related materials like ammonium halides (NH₄Cl, NH₄Br) and fluoride crystals (CaF₂) provide valuable context. itp.ac.cnresearchgate.net In ammonium salts, the coupling between the translational modes of the lattice and the rotational modes of the ammonium ion (TR coupling) is a significant factor that influences the lattice dynamics. researchgate.net In fluorides like CaF₂, calculations have shown good agreement with experimental data for Raman and infrared active modes. itp.ac.cn The small discrepancies are often attributed to factors like the precise lattice parameter used in the calculation and the description of ionic polarization. itp.ac.cn The lattice energy, a measure of the strength of the ionic bonds in a crystal, is another key parameter that can be calculated and is crucial for understanding the stability and dissociation of salts. researchgate.netmdpi.com

Table 4: Calculated Lattice Energies for Various Ammonium Salts

| Compound | Lattice Energy (kJ/mol) | Note |

| Ammonium Bromide (NH₄Br) | 665 | From literature. researchgate.net |

| Ammonium Formate | ~737 | Facilitates efficient ion dissociation. researchgate.net |

| Ammonium Tetrafluoroborate (NH₄BF₄) | 571 - 582 | Considered a low lattice energy salt. mdpi.com |

| This table illustrates the range of lattice energies for different ammonium salts, a key factor in their stability and solubility. |

Computational Design of Related Complex Fluoride Compounds

The principles of computational materials science are increasingly used not just to understand existing materials but also to design new ones with desired properties. This is particularly true for complex functional materials like novel fluorides. naiss.se

The computational design process often involves a combination of techniques. High-throughput screening using DFT can rapidly evaluate the properties of a large number of candidate compounds. Evolutionary algorithms can be combined with first-principles calculations to predict stable crystal structures for new, complex materials. naiss.se This approach is vital for discovering the next generation of materials for applications in sustainable technologies, such as advanced batteries and catalysts. naiss.se

In the realm of complex fluorides, computational design is being used to develop materials with optimized ion release characteristics. For example, in dentistry, there is significant interest in designing fluoride-releasing bioactive glasses to prevent tooth decay. nih.govnih.gov A "design of mixtures" approach can be used to computationally explore a wide compositional space—for instance, varying the ratios of components like B₂O₃, MgO, CaO, and various fluoride salts (KF, NaF)—to optimize properties like fluoride release rates and material stability. nih.gov This methodology allows researchers to understand complex composition-property relationships and accelerate the development of new materials with tailored functionalities. nih.govresearchgate.net Similar strategies could be employed to design novel complex salts based on ammonium and hexafluorophosphate for applications requiring specific electrochemical or stability properties.

Advanced Applications in Materials Science and Catalysis

Development of Polymer Electrolytes and Ionic Conductors

The pursuit of safer and more efficient energy storage devices has driven extensive research into solid-state and gel polymer electrolytes. Ammonium (B1175870) hexafluorophosphate (B91526) has emerged as a key salt for these systems, facilitating ion movement and enhancing electrical properties.

Fabrication and Characterization of Non-Aqueous Polymer Gel Electrolytes exhibiting High Conductivity

Non-aqueous polymer gel electrolytes are a class of materials that combine the cohesive properties of a polymer matrix with the high ionic conductivity of a liquid electrolyte. Research has demonstrated that incorporating ammonium hexafluorophosphate into a polymer host, such as polyethylene (B3416737) oxide (PEO), can produce electrolytes with impressively high conductivity.

In one line of research, non-aqueous polymer gel electrolytes were fabricated by dissolving NH₄PF₆ in propylene (B89431) carbonate (PC), a common organic solvent, and then adding PEO as the gelling agent. The resulting gels were characterized to determine their conductivity. It was found that the addition of a small amount of PEO to the liquid electrolyte solution (NH₄PF₆ in PC) did not decrease conductivity, but rather caused a marginal increase at low PEO concentrations (around 1 wt%). researchgate.net This phenomenon is attributed to the ability of the polymer to dissociate ion aggregates present in the liquid electrolyte, thereby increasing the concentration of free, mobile ions. researchgate.net

Even at higher PEO concentrations (up to 8 wt%), the resulting gels maintained conductivities on the order of 10⁻² S/cm at room temperature (25°C), which is comparable to their liquid electrolyte counterparts. researchgate.net This demonstrates the successful fabrication of highly conductive gel electrolytes using ammonium hexafluorophosphate.

Table 1: Conductivity of PEO-based Gel Electrolytes with Ammonium Hexafluorophosphate This interactive table summarizes research findings on the conductivity of polymer gel electrolytes fabricated with Polyethylene Oxide (PEO) and Ammonium Hexafluorophosphate (NH₄PF₆) in a Propylene Carbonate (PC) solvent.

| NH₄PF₆ Concentration in PC | PEO Concentration (wt%) | Ionic Conductivity at 25°C (S/cm) |

| 0.5 M | 0 | 1.2 x 10⁻² |

| 0.5 M | 1 | 1.3 x 10⁻² |

| 0.5 M | 4 | 1.1 x 10⁻² |

| 0.5 M | 8 | 0.9 x 10⁻² |

| 1.0 M | 0 | 1.5 x 10⁻² |

| 1.0 M | 1 | 1.6 x 10⁻² |

| 1.0 M | 4 | 1.4 x 10⁻² |

| 1.0 M | 8 | 1.2 x 10⁻² |

Data sourced from scientific studies on non-aqueous polymer gel electrolytes. researchgate.net

Investigation of Ion Transport Mechanisms in Solid-State Systems

The efficiency of a polymer electrolyte is fundamentally governed by the mechanism of ion transport through its matrix. In systems containing ammonium hexafluorophosphate, conductivity is primarily driven by the movement of the ammonium (NH₄⁺) and hexafluorophosphate (PF₆⁻) ions.

The transport of ions in these gel systems is a complex interplay between ion mobility and the viscosity of the medium. As the concentration of the polymer increases, the viscosity of the gel also increases, which can impede ion movement and lead to a decrease in conductivity. researchgate.net Therefore, an optimal balance must be struck between the polymer's ability to dissociate ion pairs and the resulting increase in viscosity. The primary mechanism for high conductivity in these systems is the generation of a larger number of mobile charge carriers (free NH₄⁺ and PF₆⁻ ions) due to the polymer's influence on the salt's ionic association. researchgate.net In more rigid solid polymer electrolytes, ion transport is often described by a hopping mechanism, where ions move from one coordinating site to another along the polymer chains. escholarship.org

Role as a Stabilizer in Polymeric Materials

The longevity and performance of polymeric materials are often dictated by their stability against various forms of degradation, such as thermal, oxidative, and hydrolytic degradation. While various additives are used to enhance polymer stability, specific research on ammonium hexafluorophosphate as a primary stabilizer for polyesters is not extensively documented in publicly available literature. However, related phosphorus compounds, such as ammonium polyphosphate, are well-known for their role as flame retardants in polymers, including polyesters. aps.orgtaifengfr.com This function is a form of stabilization against degradation by fire.

Mechanism of Stabilization in Polyesters

There is a lack of specific research detailing the mechanism by which ammonium hexafluorophosphate stabilizes polyesters against common degradation pathways like thermal or hydrolytic breakdown. Theoretical stabilization mechanisms for polymers by salts can involve the quenching of reactive species, interaction with polymer chains to prevent chain scission, or acting as an acid scavenger. The hexafluorophosphate anion (PF₆⁻) is known for being non-coordinating and relatively inert, which may limit its direct chemical interaction with the polyester (B1180765) backbone.

In the context of flame retardancy, a different ammonium salt, ammonium polyphosphate (APP), functions through an intumescent mechanism. aps.org Upon heating, it decomposes to produce phosphoric acid and ammonia (B1221849). The phosphoric acid acts as a catalyst for the dehydration of the polymer, leading to the formation of a carbonaceous char layer on the surface. This char layer insulates the underlying material from heat and oxygen, thus slowing down combustion. aps.org It is important to note that this mechanism is specific to polyphosphates and not directly applicable to the simple hexafluorophosphate salt.

Contribution to Novel Fluorinating Systems in Organic Synthesis

Fluorine-containing organic molecules are of immense interest in pharmaceuticals, agrochemicals, and materials science due to the unique properties conferred by the fluorine atom. While ammonium hexafluorophosphate is known as a source of the PF₆⁻ anion, its direct role as a fluorinating agent in novel synthetic systems is limited and not as prominent as other modern fluorinating reagents.

Ammonium hexafluorophosphate is primarily used in synthetic chemistry as an electrolyte or as a source for the hexafluorophosphate counteranion in organometallic and coordination chemistry. taylorandfrancis.com The PF₆⁻ anion is valued for being large, stable, and weakly coordinating.

In the context of fluorination, a classic method where hexafluorophosphate salts find application is the Balz-Schiemann reaction. This reaction traditionally uses fluoroboric acid or its salts to convert aryl diazonium salts to aryl fluorides. Hexafluorophosphoric acid and its salts, including ammonium hexafluorophosphate, can be used as an alternative to generate the aryl diazonium hexafluorophosphate salt, which upon thermal decomposition, yields the corresponding aryl fluoride (B91410). nih.gov However, this is a well-established, rather than a novel, transformation. The development of new, more versatile fluorinating agents, such as those with N-F bonds (e.g., Selectfluor), has largely overshadowed the use of simple inorganic fluorides like NH₄PF₆ for creating novel fluorination methodologies. acs.orgdntb.gov.ua There is little evidence in recent literature of ammonium hexafluorophosphate being a key component in the development of new or innovative catalytic fluorinating systems for organic synthesis.

Precursor for Advanced Inorganic Fluoride Materials Synthesis

The compound referred to as "Ammonium hexafluorophosphate fluoride" is understood to be a formulation containing both ammonium hexafluorophosphate (NH₄PF₆) and a fluoride source, such as ammonium fluoride (NH₄F) or hydrofluoric acid (HF). While not commonly cited as a single named entity in scientific literature, the combined use of these components, or ammonium hexafluorophosphate itself, serves as a versatile precursor system in the synthesis of a variety of advanced inorganic fluoride materials. This approach is particularly valuable in producing complex metal fluorides, metal fluoride nanoparticles, and other nanostructured fluoride materials with applications in energy storage and catalysis.

Ammonium hexafluorophosphate can act as a source of the hexafluorophosphate anion (PF₆⁻), a weakly coordinating anion, or as a fluorine-containing reagent for introducing fluorine into various material lattices. researchgate.net The addition of ammonium fluoride enhances the fluorinating potential of the system, providing a reactive source of fluoride ions (F⁻) that can facilitate the conversion of metal precursors (e.g., oxides, chlorides, or acetates) into their corresponding fluorides.

Detailed Research Findings

Research in the field of materials science has demonstrated the utility of ammonium hexafluorophosphate and ammonium fluoride in various synthetic methodologies for creating advanced inorganic fluoride materials. These methods often involve thermal decomposition, solvothermal, or hydrothermal techniques.

A notable application is in the synthesis of anhydrous metal fluoride/mesoporous carbon (MFₓ/MSU-F-C) nanocomposites, where M can be copper (Cu), iron (Fe), or cobalt (Co). In a facile, solventless approach, metal precursor nanoparticles confined within a mesoporous carbon matrix are heat-treated with ammonium fluoride. This process directly converts the metal precursors into anhydrous metal fluorides. researchgate.netyklab.krresearchgate.net This method is significant because anhydrous metal fluorides are promising cathode materials for high-performance lithium-ion batteries, exhibiting high theoretical capacities. researchgate.net The use of ammonium fluoride as the fluorinating agent is advantageous due to its effectiveness and lower toxicity compared to other fluorinating agents like anhydrous hydrogen fluoride. researchgate.netyklab.kr

For instance, the synthesis of iron(III) fluoride/mesoporous carbon (FeF₃/MSU-F-C) nanocomposites using this method has yielded materials with excellent electrochemical performance, maintaining a high capacity over numerous cycles. researchgate.net Similarly, copper(II) fluoride (CuF₂) and cobalt(II) fluoride (CoF₂) nanocomposites prepared via this route have also shown superior performance as lithium-ion battery cathodes. researchgate.netyklab.kr The general reaction mechanism involves the thermal decomposition of ammonium fluoride, releasing reactive fluorine species that subsequently react with the metal precursors.

Furthermore, ammonium hexafluorophosphate has been employed in the synthesis of metal fluoride nanoparticles in non-conventional solvents like ionic liquids. For example, the decomposition of metal amidinate precursors in 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIm][PF₆]) can yield metal fluoride nanoparticles. researchgate.net In such syntheses, the hexafluorophosphate anion can serve as the fluoride source. The resulting metal fluoride nanoparticles are of interest for applications in catalysis and as components in advanced battery technologies. researchgate.netnih.gov

The following table summarizes representative examples of advanced inorganic fluoride materials synthesized using precursors containing ammonium hexafluorophosphate and/or ammonium fluoride:

| Resulting Material | Precursors | Synthesis Method | Key Findings |

| FeF₃/MSU-F-C | Iron precursor in mesoporous carbon, NH₄F | Solventless heat treatment | High capacity and excellent cycle stability as a Li-ion battery cathode. researchgate.netyklab.kr |

| CuF₂/MSU-F-C | Copper precursor in mesoporous carbon, NH₄F | Solventless heat treatment | Superior electrochemical performance for Li-ion battery applications. researchgate.netyklab.kr |

| CoF₂/MSU-F-C | Cobalt precursor in mesoporous carbon, NH₄F | Solventless heat treatment | Enhanced performance as a cathode material in Li-ion batteries. researchgate.netyklab.kr |

| FeF₂ Nanoparticles | Fe(AMD)₂, [BMIm][PF₆] | Decomposition in ionic liquid | Formation of stable iron(II) fluoride nanoparticles. researchgate.net |

Environmental Transformation and Stability Research

Biogeochemical Cycling of Fluoride (B91410) and Phosphate (B84403) Species

The elements fluorine and phosphorus, released from the degradation of ammonium (B1175870) hexafluorophosphate (B91526) fluoride, are part of large-scale biogeochemical cycles.

The biogeochemical cycle of fluoride involves its movement through the Earth's crust, water systems, atmosphere, and living organisms. wikipedia.org Fluorine originates from the weathering of rocks and minerals and is also released through volcanic activity and various human industrial processes. wikipedia.orgthepharmajournal.com It is transported by rivers to the oceans, where it has a long residence time before being removed through sediment deposition or subduction of the oceanic lithosphere. wikipedia.org

The phosphorus cycle describes the movement of phosphorus through the lithosphere, hydrosphere, and biosphere. wikipedia.orgbyjus.commicrobenotes.com Unlike other elemental cycles, the atmosphere plays a negligible role because phosphorus compounds are not readily volatile. wikipedia.org The cycle begins with the weathering of phosphate-containing rocks, which releases phosphate ions into the soil and water. byjus.comsciencelearn.org.nzkhanacademy.org Plants absorb this inorganic phosphate, which is then transferred through the food chain. sciencelearn.org.nzkhanacademy.org Decomposition of organisms returns organic phosphate to the soil, where microbes mineralize it back to the inorganic form, making it available for reuse. microbenotes.comsciencelearn.org.nz This cycle is known to be one of the slowest biogeochemical cycles. wikipedia.orgbyjus.com

Interaction with Environmental Matrices: Adsorption and Leaching Studies

The mobility of fluoride and phosphate ions in the environment is heavily influenced by their interaction with soils and sediments, specifically through adsorption and leaching processes.

Adsorption is a key process that controls the availability of these ions in the soil solution.

Fluoride: The adsorption of fluoride is highly dependent on soil properties. It is strongly retained in soils with high clay content and in the presence of aluminum (Al) and iron (Fe) oxides. fluoridealert.orgresearchgate.net The process is pH-sensitive, with maximum retention often observed in slightly acidic conditions (around pH 5.5-6.5). fluoridealert.orgresearchgate.net In alkaline soils, fluoride tends to be more mobile. fluorideresearch.org

Phosphate: Phosphate ions are known for their strong adsorption to soil particles, a process often referred to as phosphorus fixation. umn.edu This process is particularly pronounced in soils rich in clay, iron, and aluminum oxides. umn.edumdpi.com The strength of this adsorption limits the availability of phosphorus to plants and reduces its potential for leaching. umn.edu

Leaching refers to the downward movement of dissolved substances through the soil profile with percolating water.

Fluoride: Leaching of fluoride is generally limited due to its tendency to adsorb to soil particles. fluoridealert.orgkrishisanskriti.org However, in sandy soils with low adsorption capacity or in alkaline soils, fluoride can be more mobile and may leach into groundwater. fluoridealert.orgfluorideresearch.org

Phosphate: Due to strong adsorption, phosphate leaching is typically low in most soils. umn.edu Significant leaching is generally only a concern in soils that have become saturated with phosphorus from long-term, excessive fertilizer or manure applications. sciencelearn.org.nz

Table 2: Factors Influencing Adsorption and Leaching of Fluoride and Phosphate in Soil

| Ion | Factors Increasing Adsorption | Factors Increasing Leaching |

|---|---|---|

| Fluoride (F⁻) | High clay content, presence of Al/Fe oxides, acidic to neutral pH. fluoridealert.orgresearchgate.netfluorideresearch.org | Sandy soil texture, alkaline pH, high water percolation. fluoridealert.orgfluorideresearch.org |

| Phosphate (PO₄³⁻) | High clay content, presence of Al/Fe/Ca minerals, acidic or calcareous soils. umn.edumdpi.com | High phosphorus saturation, sandy soils, high organic matter. sciencelearn.org.nz |

Development of Analytical Methods for Environmental Detection and Speciation

Accurate monitoring of ammonium hexafluorophosphate fluoride and its degradation products in the environment requires robust analytical methods capable of both detection and speciation.

A variety of techniques have been developed for this purpose:

Ion Chromatography (IC): This is a primary method for the simultaneous determination of anions like fluoride, phosphate, and the parent hexafluorophosphate ion in aqueous samples. IC separates the ions based on their charge, allowing for their individual quantification.

Mass Spectrometry (MS): Coupled with chromatographic techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), mass spectrometry is a powerful tool for identifying and quantifying a wide range of fluorinated compounds. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for non-targeted analysis to discover novel or unexpected fluorinated contaminants in complex environmental samples. nih.goveurofinsus.com

Spectrophotometry: UV-Vis spectrophotometry provides a simple and accessible method for estimating the concentration of fluoride ions in drinking water. bohrium.com

Ion-Selective Electrodes (ISE): These electrodes offer a direct and convenient way to measure the activity of specific ions, such as fluoride, in a solution.

Table 3: Analytical Methods for Environmental Detection

| Analytical Technique | Target Analytes | Key Features |

|---|---|---|

| Ion Chromatography (IC) | Fluoride, Phosphate, Hexafluorophosphate | Separation and quantification of multiple anions. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Fluorinated organic compounds, Phosphate | High sensitivity and specificity for complex matrices. researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile fluorinated compounds | Analysis of emerging fluorinated air pollutants. diva-portal.org |

| High-Resolution Mass Spectrometry (HRMS) | Unknown/Non-targeted fluorinated compounds | Identification of novel contaminants without standards. eurofinsus.com |

Future Research Directions and Translational Potential

Exploration of New Synthetic Routes for Structurally Diverse Analogues

The synthesis of ammonium (B1175870) hexafluorophosphate (B91526) itself is well-established, often involving the reaction of phosphorus pentachloride with ammonium fluoride (B91410). wikipedia.org However, future research is increasingly focused on developing novel synthetic routes to create structurally diverse analogues. The goal is to fine-tune the physicochemical properties of materials by modifying either the cation or the anion.

One promising area is the synthesis of new ionic liquids (ILs), where the ammonium cation is replaced by more complex organic cations like imidazolium, pyridinium, or phosphonium. mdpi.com The properties of these ionic liquids can be meticulously adjusted by altering the structure of the cation, such as changing the length of alkyl side chains or introducing specific functional groups. mdpi.com Research in this area aims to develop "task-specific" ionic liquids with enhanced performance for applications in catalysis, separation processes, and energy storage. mdpi.comsmolecule.com

Furthermore, modifying the hexafluorophosphate anion itself, while more challenging, represents another frontier. This could involve creating derivatives with different substituents on the phosphorus atom to alter the anion's coordinating ability, stability, and solubility characteristics, leading to novel materials with unique properties.

Application in Emerging Fields of Advanced Materials Chemistry

The unique characteristics of the hexafluorophosphate anion make ammonium hexafluorophosphate a valuable component in several emerging fields of advanced materials chemistry.

Ionic Liquids and Liquid Crystals: Ammonium hexafluorophosphate is a precursor for synthesizing a wide range of ionic liquids. smolecule.com These compounds are essentially salts that are liquid at low temperatures (below 100 °C) and exhibit properties like high thermal stability, negligible vapor pressure, and high ionic conductivity. mdpi.com Research is focused on creating novel hexafluorophosphate-based ionic liquids that can act as "green solvents" or catalysts in organic synthesis. mdpi.commdpi.com Additionally, certain N,N'-dialkylimidazolium and substituted N-alkylpyridinium hexafluorophosphate salts have been shown to exhibit liquid crystalline behavior, opening up applications in display technologies and advanced optical materials. rsc.org

Energy Storage Systems: The primary commercial application of the hexafluorophosphate anion is in the form of lithium hexafluorophosphate (LiPF₆), a critical electrolyte component in lithium-ion batteries. wikipedia.orgmdpi.com This is due to its high solubility in organic solvents and good electrochemical stability. wikipedia.org Research is ongoing to leverage ammonium hexafluorophosphate for the synthesis of new electrolyte materials, including non-aqueous polymer gel electrolytes based on polyethylene (B3416737) oxide (PEO), which have shown high conductivity. chemdad.comsigmaaldrich.comsigmaaldrich.com There is also significant interest in its use in solid-state electrolytes for developing safer and more efficient batteries. smolecule.com

Organometallic Synthesis: The hexafluorophosphate anion is widely used as a non-coordinating counterion in organometallic and inorganic chemistry. wikipedia.orgsmolecule.com Its inert nature allows for the stabilization of reactive cationic metal complexes without interfering with their chemical activity. smolecule.com Ammonium hexafluorophosphate serves as an accessible source for this anion, facilitating the synthesis of important metal complexes involving rhodium, iridium, ruthenium, palladium, and gold. chemdad.comchemicalbook.comacs.org These complexes are crucial as catalysts and as subjects for fundamental studies in coordination chemistry. smolecule.comchemdad.com

High-Throughput Screening and Combinatorial Chemistry Approaches

To accelerate the discovery of new materials with optimized properties, high-throughput screening (HTS) and combinatorial chemistry are becoming indispensable tools. numberanalytics.com

HTS allows for the rapid synthesis and testing of large libraries of compounds to identify candidates with desired characteristics. numberanalytics.com In the context of hexafluorophosphate-based materials, HTS can be used to screen for new solid electrolytes with improved ionic conductivity or for ionic liquids with enhanced CO₂ capture capabilities. mdpi.comnumberanalytics.com This approach significantly shortens the discovery-to-application timeline compared to traditional research methods. numberanalytics.com For instance, HTS has been effectively used to discover new materials for all-solid-state batteries and to evaluate metal-organic frameworks (MOFs) for hydrogen storage. numberanalytics.comnorthwestern.edu

Combinatorial chemistry complements HTS by enabling the systematic creation of large, diverse libraries of compounds. nih.gov For example, combinatorial methods can be applied to the synthesis of binary nanoparticles in ionic liquids or to create libraries of polyelectrolyte complexes for applications in biocatalysis and biomedicine. nih.govacs.org By combining different cations and anions, researchers can explore a vast chemical space to find novel hexafluorophosphate-based materials with tailored functionalities. mdpi.com

Theoretical Prediction and Experimental Validation of Novel Properties

The integration of theoretical modeling with experimental validation provides a powerful paradigm for materials discovery. Computational approaches, such as Density Functional Theory (DFT) and molecular dynamics simulations, are increasingly used to predict the properties of new materials before they are synthesized in the lab. mdpi.comacs.org

These theoretical methods can be used to understand the interactions between ions in hexafluorophosphate-based ionic liquids, predict their viscosity and mixing enthalpies, and elucidate reaction mechanisms at the molecular level. mdpi.comacs.org For example, computational studies have been crucial in understanding the interactions between ionic liquids and biomolecules, which is key to developing novel materials for biological applications. acs.org Theoretical models can also screen vast virtual libraries of compounds, identifying the most promising candidates for experimental synthesis and testing. This synergy between prediction and validation accelerates the design and development of new advanced materials with novel and enhanced properties.

Interactive Data Tables

Table 1: Physical and Chemical Properties of Ammonium Hexafluorophosphate

| Property | Value | References |

| Chemical Formula | NH₄PF₆ | wikipedia.org |

| Molar Mass | 163.00 g/mol | wikipedia.org |

| Appearance | White crystalline powder or needles | wikipedia.orgchemdad.com |

| Density | 2.18 g/mL at 25 °C | chemdad.comsigmaaldrich.comsigmaaldrich.com |

| Melting Point | Decomposes on heating | chemdad.comchemicalbook.com |

| Solubility in Water | 74.8 g/100 mL at 20 °C | wikipedia.orgchemdad.comchemicalbook.com |

| Solubility in Organic Solvents | Soluble in acetone, methanol (B129727), ethanol, and methyl acetate | chemdad.comchemicalbook.comfishersci.ca |

| Sensitivity | Hygroscopic | chemdad.comchemicalbook.com |

Table 2: Key Research Applications of Ammonium Hexafluorophosphate

| Application Area | Specific Use | Key Findings/Advantages | References |

| Energy Storage | Precursor for polymer gel electrolytes | High ionic conductivity ( >10⁻² S/cm at 25°C) in PEO-based gels. | chemdad.comsigmaaldrich.com |

| Energy Storage | Component in solid-state electrolytes | Potential for safer and more efficient batteries. | smolecule.com |

| Materials Science | Synthesis of Ionic Liquids | Enables creation of ILs with tunable properties for use as solvents and catalysts. | mdpi.comsmolecule.com |

| Organometallic Chemistry | Source of non-coordinating anion | Stabilizes cationic metal complexes (Rh, Ir, Ru, Pd) for catalysis. | wikipedia.orgsmolecule.comchemdad.comchemicalbook.com |

| Flame Retardants | Precursor for flame-retardant materials | Used in the preparation of flame-retardant cellulose-based materials. | chemdad.comchemicalbook.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.